molecular formula C13H14N2O2 B2840890 3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea CAS No. 300680-10-8

3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea

Cat. No.: B2840890
CAS No.: 300680-10-8
M. Wt: 230.267
InChI Key: SZRMLOFKLMRQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea is an organic compound characterized by a cyclohexene ring with a ketone group at the third position and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea typically involves the reaction of cyclohexane-1,3-dione with phenyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of diketone derivatives.

    Reduction: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Oxocyclohex-1-en-1-yl)-1-phenylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    3-(3-Oxocyclohex-1-en-1-yl)-1-phenylcarbamate: Contains a carbamate group instead of a urea group.

Uniqueness

3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea is unique due to its specific combination of a cyclohexene ring with a ketone group and a phenylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-oxocyclohexen-1-yl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRMLOFKLMRQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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